N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-7-9-20(11-17(16)2)30-24-22(13-27-30)25(32)29(15-26-24)28-23(31)14-33-21-10-8-18-5-3-4-6-19(18)12-21/h3-13,15H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNKQMWJSQBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The structure consists of a fused heterocyclic core that exhibits diverse biological properties, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 417.47 g/mol. The compound features a unique arrangement of functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.47 g/mol |
| IUPAC Name | N-(1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(naphthalen-2-yloxy)acetamide |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Biological Activities
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures often exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties by inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The specific substitution pattern of the compound enhances its potency compared to other derivatives in the same class .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .
- Mechanistic Studies : Research has explored the mechanism of action, revealing that the compound induces apoptosis in cancer cells through activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .
- Comparative Analysis : A comparative study with similar pyrazolo derivatives showed that this compound had superior inhibitory effects on CDK2 compared to others tested, underscoring its unique pharmacological profile .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Modifications
The pyrazolo[3,4-d]pyrimidinone core is shared across analogs, but substitutions critically influence physicochemical and biological properties:
Key Observations:
- Steric Effects : The 3,4-dimethylphenyl group may introduce steric hindrance, altering binding kinetics relative to smaller groups (e.g., methyl in ZINC2713062).
- Electronic Effects : Fluorine atoms in and compounds enhance electronegativity, possibly improving target affinity or metabolic stability .
Physicochemical Properties
*Estimated based on structural similarity.
- Solubility : The naphthyl group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (–3), necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
